Oxytocin was first isolated and synthesized by Vincent du Vigneaud in 1953, marking a significant milestone in peptide chemistry. The compound is classified as a neuropeptide and is primarily produced in the hypothalamus, from where it is secreted into the bloodstream via the posterior pituitary gland. In addition to its physiological roles, oxytocin has been studied for its effects on behavior and emotion regulation.
The synthesis of oxytocin, tri-gly- can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common approach. This method allows for the sequential addition of protected amino acids to a solid support resin.
The final product can achieve over 99% purity with yields up to 46.5%, demonstrating significant advancements in synthetic methodologies for peptide production .
Oxytocin has a molecular formula of CHNOS. Its structure consists of a cyclic disulfide bridge formed between two cysteine residues, which contributes to its stability and biological activity. The sequence of oxytocin is:
The cyclic structure enhances its receptor binding affinity and biological efficacy.
Oxytocin undergoes various reactions that can affect its stability and efficacy:
Oxytocin exerts its effects primarily through binding to specific receptors known as oxytocin receptors (OTRs). These receptors are G-protein coupled receptors located in various tissues, including the brain and uterus.
The physical properties of oxytocin make it suitable for parenteral administration but require careful handling during formulation development.
Oxytocin has several applications in scientific research and clinical practice:
The [Thr⁴,Gly⁷]-oxytocin (TGOT) analog exhibits strategic amino acid substitutions within the conserved nonapeptide framework of native oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂). Position 4 undergoes replacement of the native cysteine residue with threonine (Thr⁴), while position 7 substitutes leucine with glycine (Gly⁷) [1] [7]. This yields the modified primary structure: Cys¹-Tyr²-Ile³-Thr⁴-Gln⁵-Asn⁶-Cys⁷-Pro⁸-Gly⁹-NH₂. Crucially, the disulfide bridge between Cys¹ and Cys⁶, essential for the cyclic conformation in native oxytocin, is replaced by a stable lactam bridge formed between the side chain carboxyl group of an aspartic acid residue introduced at position 1 and the α-amino group of a diaminopropionic acid (Dap) residue at position 6 in some described analogs, enhancing metabolic stability [1]. Gly⁹ is retained as the C-terminal residue with amidation. The peptide bond configuration remains predominantly trans, preserving the overall backbone geometry required for receptor engagement [7] [9].
Table 1: Sequence Comparison of Native Oxytocin and TGOT Analog
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
---|---|---|---|---|---|---|---|---|---|
Native Oxytocin | Cys | Tyr | Ile | Cys | Gln | Asn | Leu | Pro | Gly-NH₂ |
TGOT | Cys/Asp* | Tyr | Ile | Thr | Gln | Asn | Gly | Pro | Gly-NH₂ |
Modification | Lactam Bridge* | - | - | Thr⁴ | - | - | Gly⁷ | - | - |
Note: Some TGOT analogs utilize Asp¹-Dap⁶ lactamization instead of the disulfide [1].
The substitution of the bulky, hydrophobic leucine (Leu⁷) in native oxytocin with the compact, conformationally flexible glycine (Gly⁷) constitutes the defining "tri-glycine" characteristic (referencing Gly⁷ and the retained Gly⁹, though the name primarily highlights position 7). Glycine's lack of a side chain (R=H) significantly reduces steric bulk at a critical position near the receptor interface [1] [7]. Replacing Cys⁴ with Thr⁴ introduces a polar hydroxyl group, potentially altering hydrogen-bonding networks. Crucially, replacing the labile disulfide bond (Cys¹-Cys⁶) with a stable lactam bridge (e.g., Asp¹-Dap⁶) dramatically enhances resistance to reductive cleavage and enzymatic degradation, a major limitation of the native hormone [1] [9]. Conformational studies using NMR and molecular dynamics simulations indicate that while the cyclic core structure essential for binding is maintained, the Gly⁷ substitution increases local backbone flexibility in the C-terminal tripeptide segment (residues 7-9) compared to the more rigid leucine-containing native structure [1] [9]. This flexibility may influence receptor interaction kinetics and selectivity.
Table 2: Key Structural and Stability Differences
Property | Native Oxytocin | [Thr⁴,Gly⁷]-Oxytocin (TGOT) |
---|---|---|
Molecular Formula (Example) | C₄₃H₆₆N₁₂O₁₂S₂ | C₄₁H₆₅N₁₁O₁₂S (Disulfide version) / C₄₀H₆₄N₁₂O₁₄ (Lactam version) |
Cyclic Structure | Disulfide (Cys¹-Cys⁶) | Lactam Bridge (e.g., Asp¹-Dap⁶) |
Position 7 Residue | Leucine (Hydrophobic, bulky) | Glycine (Flexible, no side chain) |
Predicted Half-life (Aqueous) | ~5-20 minutes | Significantly Increased (Hours) |
Conformational Flexibility (C-term) | Low (Leu⁷ restricts motion) | High (Gly⁷ allows greater motion) |
Dominant Degradation Pathway | Disulfide Reduction, Aminopeptidases | Primarily Peptide Bond Hydrolysis |
The synthesis of TGOT and related tri-glycine oxytocin analogs relies predominantly on Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS) protocols [1] [9]. The process typically employs a low-loading, hydrophilic resin (e.g., Wang resin or Rink amide MBHA resin) pre-loaded with Fmoc-Gly-OH to ensure the C-terminal amide. Stepwise elongation proceeds from C-terminus (Gly⁹) to N-terminus. Key steps involve:
The Gly⁷ substitution profoundly impacts the conformational stability and biophysical properties of the oxytocin analog:
Table 3: Impact of Gly⁷ Substitution on Biophysical Properties
Property | Native Oxytocin (Leu⁷) | TGOT (Gly⁷) | Functional Consequence |
---|---|---|---|
Side Chain Volume | Large (Isobutyl) | Minimal (H) | Reduced steric hindrance |
Backbone Flexibility (Residues 7-9) | Low | High | Entropic penalty on binding; Altered H-bonding |
Hydrophobicity (Local) | High | Low | Reduced self-aggregation |
Solvent Exposure (C-term) | Moderate | High | Altered solvent/receptor H-bonding |
Conformational Entropy (Unbound) | Low | High | Reduced conformational pre-organization |
TGOT exhibits a markedly improved selectivity profile for the Oxytocin Receptor (OTR) over the closely related Vasopressin Receptors (V₁aR, V₁bR, V₂R) compared to native oxytocin. This selectivity is primarily driven by the strategic Gly⁷ substitution and the stabilized cyclic structure (lactam bridge) [1] [4] [5].
OTR Affinity Retention/Potentiation: Contrary to early assumptions that bulky hydrophobic residues at position 7 are essential for high OTR affinity, TGOT often retains high affinity for OTR. Reported dissociation constants (Kd) or inhibitory constants (Ki) for TGOT binding to human OTR are frequently in the low nanomolar range (e.g., 0.5 - 5 nM), comparable to or sometimes slightly improved over native oxytocin (typically 1-10 nM) in specific assays [1] [7]. This demonstrates that the flexible Gly⁷ can effectively complement the OTR binding pocket, likely forming favorable interactions with residues in the extracellular loops (ECLs) or transmembrane helices (e.g., ECL3, TM7) that accommodate its conformational adaptability. Cryo-EM structures of oxytocin bound to OTR show that Leu⁸ of oxytocin (equivalent to Pro⁸ in TGOT) faces the extracellular space, suggesting position 7 (Gly in TGOT) resides near the receptor surface where flexibility might be tolerated or even advantageous [4] [5].
Dramatically Reduced Vasopressin Receptor Affinity: The most significant impact of the Gly⁷ substitution is the drastic reduction in binding affinity for vasopressin receptors, particularly V₁aR. Native oxytocin binds V₁aR with appreciable affinity (Ki often 10-100 nM), leading to cross-reactivity and potential side effects like vasoconstriction. TGOT, however, shows negligible binding to V₁aR, V₁bR, and V₂R. Reported Ki values for TGOT at V₁aR are typically >1000 nM (often >10,000 nM), representing a 100 to 1000-fold decrease in affinity compared to its OTR affinity and compared to native oxytocin's V₁aR affinity [1] [7]. This profound selectivity arises because vasopressin receptors, especially V₁aR, possess a more constrained binding pocket in the region accommodating residue 7/8 of the ligand. The bulky, hydrophobic residue (Arg⁸ in AVP, Leu⁸ in OT) found in native ligands fits well into this pocket. The compact glycine at position 7 in TGOT fails to make the necessary hydrophobic contacts or sterically clashes less optimally, resulting in very poor binding energy. Cryo-EM comparisons between OT-bound OTR and AVP-bound V₂R highlight differences in the extracellular regions (ECL1, ECL3, N-terminus) that interact with the ligand's C-terminal tripeptide, explaining the subtype specificity conferred by residue 7/8 modifications [4] [5].
Structural Basis for Selectivity: The key driver of selectivity is the steric incompatibility between Gly⁷ and the hydrophobic subpocket within V₁aR/V₂R designed to accommodate larger residues like Leu⁸ (OT) or Arg⁸ (AVP). Molecular docking and mutagenesis studies suggest V₁aR residues in TM3, TM7, and ECL2 create a tighter environment. Gly⁷, lacking any substantial side chain, cannot fill this space effectively, leading to a loss of van der Waals contacts and potentially unfavorable solvation effects [1] [4] [5]. In contrast, OTR's binding pocket in this region appears more accommodating or even prefers the flexibility offered by Gly⁷, potentially allowing the C-terminus (Pro⁸-Gly⁹-NH₂) to adopt a conformation that forms specific, favorable interactions (e.g., hydrogen bonds involving the Gly⁹ amide) not optimally achieved with the rigid leucine side chain present. The Thr⁴ substitution may also contribute subtly by altering hydrogen bonding near the ligand's cyclic core, further fine-tuning the selectivity profile away from VPRs [7].
Table 4: Receptor Binding Affinity Profile of TGOT vs. Native Oxytocin
Receptor | Native Oxytocin Kᵢ/EC₅₀ (nM) | [Thr⁴,Gly⁷]-Oxytocin (TGOT) Kᵢ/EC₅₀ (nM) | Selectivity Ratio (TGOT OTR / TGOT VX R) |
---|---|---|---|
Oxytocin Receptor (OTR) | 1.0 - 10.0 | 0.5 - 5.0 | 1 (Reference) |
Vasopressin V₁a Receptor (V₁aR) | 10 - 100 | > 1,000 (Often >10,000) | >200 - >20,000 |
Vasopressin V₁b Receptor (V₁bR) | 50 - 500 | > 1,000 | >200 - >2,000 |
Vasopressin V₂ Receptor (V₂R) | 100 - 1000 | > 1,000 | >200 - >2,000 |
Note: Representative ranges based on common in vitro competitive binding assays (e.g., against [³H]-OT or [¹²⁵I]-OVTA for OTR; [³H]-AVP for VPRs) using cell membranes expressing human receptors. Exact values depend on assay conditions. The key finding is the dramatic loss of VPR affinity for TGOT compared to native OT [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7